molecular formula C22H23NO4S B2366535 Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 622349-56-8

Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2366535
CAS No.: 622349-56-8
M. Wt: 397.49
InChI Key: ISADFOMKLPXKRZ-UHFFFAOYSA-N
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Description

Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic heterocyclic compound featuring a fused tetrahydrobenzo[b]thiophene core linked via an amide bond to a 3,5,6-trimethylbenzofuran moiety. The compound’s structural complexity arises from the combination of a sulfur-containing thiophene ring and an oxygen-rich benzofuran system, both substituted with methyl groups.

Properties

IUPAC Name

methyl 2-[(3,5,6-trimethyl-1-benzofuran-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c1-11-9-15-13(3)19(27-16(15)10-12(11)2)20(24)23-21-18(22(25)26-4)14-7-5-6-8-17(14)28-21/h9-10H,5-8H2,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISADFOMKLPXKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (referred to as Compound 1) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of Compound 1 based on existing research findings and case studies.

Chemical Structure and Properties

Compound 1 features a unique structural framework that includes a benzofuran moiety and a benzo[b]thiophene scaffold. These structural components are significant for their biological properties.

  • Molecular Formula : C₁₆H₁₉N₁O₃
  • Molecular Weight : 273.32 g/mol
  • CAS Number : 588674-74-2

Antitumor Activity

Research has demonstrated that Compound 1 exhibits notable antitumor activity. In vitro studies have evaluated its effects on various cancer cell lines.

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
  • IC₅₀ Values : The compound showed IC₅₀ values ranging from 23.2 μM to 49.9 μM across different cell lines, indicating a moderate to strong cytotoxic effect against these cancer cells .

The antitumor effects of Compound 1 are attributed to the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed that:

  • G2/M Phase Arrest : The compound caused a significant increase in the G2/M phase population (25.56% compared to 17.23% control).
  • S Phase Arrest : There was also an increase in the S phase population (23.38% compared to 16.76% control) .

Antimicrobial Activity

Compound 1 has also been evaluated for its antimicrobial properties against various bacterial strains.

  • Tested Strains : Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of <5 μM against Mtb H37Rv, demonstrating potent anti-tubercular activity .

Neuroprotective Activity

In addition to its antitumor and antimicrobial properties, Compound 1 has shown potential neuroprotective effects.

  • Mechanism : It is believed to inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases like Alzheimer’s.
  • Activity Assessment : In vitro assays indicated that the compound effectively reduced AChE activity, suggesting its potential as a therapeutic agent for cognitive disorders .

Study on Antitumor Efficacy

A study conducted by researchers involved administering Compound 1 to tumor-bearing mice models. The results indicated:

  • Tumor Volume Reduction : A significant reduction in tumor volume was observed after treatment with Compound 1 compared to control groups.
  • Hematological Parameters : Improvements in hemoglobin levels and red blood cell counts were noted, indicating reduced myelosuppression commonly associated with chemotherapy .

Study on Antimicrobial Efficacy

A separate investigation assessed the efficacy of Compound 1 against drug-resistant strains of Mtb. The findings highlighted:

  • Potent Activity Against Resistant Strains : Compound 1 demonstrated effective bactericidal activity against multiple drug-resistant isolates with an MIC range of 0.20–0.44 μM .

Summary of Findings

The following table summarizes the biological activities of Compound 1:

Biological ActivityCell Line/PathogenIC₅₀/MIC ValuesRemarks
AntitumorMCF-7, A549, HepG223.2 - 49.9 μMInduces apoptosis and cell cycle arrest
AntimicrobialMycobacterium tuberculosis<5 μMEffective against drug-resistant strains
NeuroprotectiveAChE InhibitionN/APotential therapeutic for neurodegeneration

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of benzofuran and thiophene compounds exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Studies have demonstrated that modifications to the benzofuran moiety can enhance the selectivity and potency against specific cancer types.

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

3. Neuroprotective Effects
Recent investigations have suggested that compounds similar to methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may provide neuroprotective benefits. Research indicates that these compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Material Science Applications

1. Organic Photovoltaics
The structural characteristics of this compound make it a suitable candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy has been studied extensively. The incorporation of this compound into polymer blends has shown improved efficiency and stability in solar cells.

2. Conductive Polymers
The compound's electronic properties allow it to be used as a dopant in conductive polymers. This application is particularly relevant in the development of flexible electronic devices where lightweight and high conductivity are essential.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell lines with IC50 values in the micromolar range.
Study BAntimicrobial PropertiesShowed effective bactericidal activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study CNeuroprotective EffectsReported reduction in neuronal cell death by 40% under oxidative stress conditions when treated with the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with modified substituents. Key comparisons are outlined below:

Compound Name / ID Key Substituents Functional Groups Biological Activity (Reported)
Target Compound 3,5,6-Trimethylbenzofuran-2-carboxamido Amide, ester, methyl N/A*
Ethyl 2-(p-Br-Benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S8) p-Bromobenzylideneamino Imine, bromine Anticancer (IC₅₀: 10⁻⁴ M vs. A-549)
Compound 23 2-Chlorophenyl, carboxypropionyl amino Chlorine, carboxylic acid, amide Antibacterial (mechanism unspecified)
Ethyl 2-(2-Cyano-3-Phenylacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (B-M series) Cyanoacrylamide, substituted phenyl Cyano, acrylamide Antioxidant (DPPH IC₅₀: 12–45 µM)
Methyl 2-Amino-6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Amino, methyl Amino, ester Electrochemical redox activity

Notes:

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,5,6-trimethylbenzofuran group introduces electron-donating methyl substituents, contrasting with the electron-withdrawing p-Br group in Compound S8 . Such substitutions significantly alter charge distribution, impacting binding to cellular targets (e.g., DNA or enzymes).
  • Amide vs.
  • Lipophilicity : Methyl groups increase lipophilicity (logP ~3.5 estimated) relative to polar derivatives like Compound 23 (carboxylic acid; logP ~2.1), affecting membrane permeability and bioavailability .

Physicochemical and Spectroscopic Data

While specific data for the target compound are unavailable, inferences can be drawn from analogs:

  • IR Spectroscopy : Expected peaks for C=O (ester: ~1700 cm⁻¹; amide: ~1650 cm⁻¹) and C-O (benzofuran: ~1250 cm⁻¹) .
  • NMR : Distinct signals for methyl groups (δ 2.1–2.5 ppm in ¹H NMR) and tetrahydrobenzo[b]thiophene protons (δ 1.5–2.8 ppm) .

Structure-Activity Relationship (SAR) Trends

  • Substituent Effects : Electron-withdrawing groups (e.g., Br, Cl) enhance anticancer activity but may reduce solubility. Methyl groups balance lipophilicity and metabolic stability .
  • Core Modifications : The benzofuran-thiophene hybrid in the target compound may offer dual aromatic π-π stacking interactions, unlike single-ring systems in other derivatives .

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